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Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195

An In-Depth Technical Guide to 1-Methylallyl Acetate: Chemical Properties, Characterization,
and Applications

Abstract

This technical guide provides a comprehensive analysis of 1-methylallyl acetate (CAS No.
6737-11-7), an unsaturated ester of significant interest in synthetic chemistry. As a versatile
chemical intermediate, understanding its chemical properties is paramount for researchers,
scientists, and professionals in drug development. This document delineates the compound's
chemical identity, physicochemical properties, and detailed spectroscopic profile. It offers field-
proven experimental protocols for its characterization and a representative synthetic pathway,
emphasizing the causal reasoning behind methodological choices. Furthermore, this guide
explores the reactivity of its core functional groups and discusses potential applications,
particularly in polymer science and as a modifiable scaffold in medicinal chemistry.

Chemical Identity and Structure

1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is an organic compound
featuring both an ester and an alkene functional group.[1][2] Its structure consists of an acetate
group linked to the secondary carbon of a butene chain, creating a chiral center and imparting
specific reactivity to the molecule.
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Identifier Value
IUPAC Name but-3-en-2-yl acetate[1][2]

1-Methylallyl acetate, Acetic acid 1-buten-3-yl
Synonyms ester, 1-Methyl-2-propeny! acetate, 3-Buten-2-

ol, acetate[1][3][4]

CAS Registry Number

6737-11-7[1][2][3][4][5]

Molecular Formula

CoH1002[1][3][4][5]

Molecular Weight 114.14 g/mol [1][3][4]
SMILES CC(C=C)OC(=0)C[1][2]
LYWCPTCPTWCZSZ-UHFFFAQY SA-N[1][2][3]
InChlKey
[4]
H
/

Ak

Figure 1: 2D Chemical Structure of 1-Methylallyl Acetate.

Physicochemical Properties

The physical properties of 1-methylallyl acetate dictate its handling, purification, and reaction

conditions. As a relatively small ester, it is a liquid at room temperature with a characteristic

boiling point suitable for purification by distillation.
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Property Value Source

Assumed based on similar

Appearance Colorless Liquid
small esters
Boiling Point 111.9 °C (at 1.01325 bar) [2]
Melting Point -90.2 °C [2]
Density 0.893 g/cm3 (at 25 °C) [2]
Octanol/Water Partition _
1.124 (Crippen Calculated) [4]

Coefficient (logP)

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of 1-methylallyl acetate is critically dependent on
spectroscopic analysis. The following sections detail the expected spectral features and
provide standardized protocols for data acquisition, ensuring a self-validating system for
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen
framework of the molecule.

Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Approx. Chemical

Proton Assignment Shift (3, ppm) Multiplicity Integration
-CHs (vinyl side) ~1.3 Doublet 3H
-CHs (acetate) ~2.0 Singlet 3H
=CHz2 (terminal) ~5.1-5.3 Multiplet 2H
-CH- (ester link) ~5.3-55 Multiplet 1H

| =CH- (internal) | ~5.7 - 5.9 | Multiplet | 1H |
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Predicted 3C NMR Spectral Data (CDClsz, 100 MHz)

Carbon Assignment Approx. Chemical Shift (6, ppm)
-CHs (vinyl side) ~20

-CHs (acetate) ~21

-CH- (ester link) ~72

=CHz2 (terminal) ~115

=CH- (internal) ~138

| C=0 (ester) | ~170 |

o Sample Preparation: Dissolve 5-10 mg of purified 1-methylallyl acetate in approximately 0.7
mL of deuterated chloroform (CDCIs). The choice of CDCIs is based on its excellent
solubilizing power for nonpolar to moderately polar organic compounds and its well-
characterized residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for
referencing the chemical shift to 0.00 ppm.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are
advantageous as they provide better signal dispersion, which is crucial for resolving the
complex multiplets in the vinyl region of this molecule.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a
sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio. A relaxation
delay of 1-2 seconds is generally adequate.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
simplify the spectrum to singlets for each unique carbon. A significantly higher number of
scans will be required (e.g., 1024 or more) due to the low natural abundance of the 13C
isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional
groups.
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Characteristic IR Absorption Bands

Functional Group Wavenumber (cm~—?) Description

C=0 (ester) ~1735 Strong, sharp stretch
C=C (alkene) ~1645 Medium stretch

C-O (ester) ~1240 Strong stretch

| =C-H | ~3080 | Medium stretch |

o Sample Preparation: As 1-methylallyl acetate is a liquid, the spectrum is most conveniently
acquired neat. Place one drop of the liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to create a thin capillary film. These materials are transparent to
mid-range IR radiation.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Acquisition: First, record a background spectrum of the clean, empty salt plates to subtract
atmospheric (H20, CO:2) and instrument-related absorptions. Then, record the sample
spectrum over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural
information through fragmentation patterns.

e Molecular lon (M*): The electron ionization (EI) mass spectrum is expected to show a
molecular ion peak at a mass-to-charge ratio (m/z) of 114.14.[3]

» Key Fragmentation: A prominent fragment is expected at m/z 43, corresponding to the stable
acetyl cation [CHsCO]*. Another significant fragmentation pathway involves the loss of the
acetate group, leading to the formation of the butenyl cation.

Chemical Reactivity and Synthesis
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The molecule's reactivity is governed by its two primary functional groups: the ester and the
alkene.

Key Reactivity Pathways

o Ester Hydrolysis: Like any ester, 1-methylallyl acetate can be hydrolyzed under acidic or
basic (saponification) conditions to yield 3-buten-2-ol and acetic acid or its corresponding
salt.

o Alkene Reactions: The carbon-carbon double bond is susceptible to a variety of addition
reactions, including:

o Hydrogenation: Catalytic hydrogenation (e.g., with Hz/Pd-C) will reduce the double bond to
yield sec-butyl acetate.

o Halogenation: Addition of halogens like Brz2 or Clz across the double bond.

o Polymerization: The allylic nature of the double bond makes it a potential monomer,
though radical polymerization can be challenging due to degradative chain transfer to the

allylic position.

Caption: Key reactivity pathways of 1-methylallyl acetate.

Laboratory-Scale Synthesis: Fischer Esterification

A standard and reliable method for synthesizing 1-methylallyl acetate is the Fischer
esterification of its parent alcohol, 3-buten-2-ol, with acetic acid.
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Combine Reactants:
3-Buten-2-ol
Acetic Acid
Acid Catalyst (e.g., H2SOa4)

Step 1: Reaction

Heat Mixture to Reflux
(Monitor by TLC/GC)

Step 2: Isolation

Aqueous Workup:
1. Quench with Water
2. Neutralize with NaHCOs(aq)
3. Wash with Brine

Step 3: Drying

Dry Organic Layer
(e.g., over MgSOa)

Step 4: Purification

(Purify by DistillatiorD

Pure 1-Methylallyl Acetate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-methylallyl acetate.

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-buten-2-ol
(1.0 eqg) and glacial acetic acid (1.5 eq). The use of excess acetic acid helps to drive the
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equilibrium towards the product side, in accordance with Le Chételier's principle.

o Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the
alcohol's molar amount). The acid protonates the carbonyl oxygen of the acetic acid, making
it a much more reactive electrophile.

o Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction's progress by
thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is
consumed.

o Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute
with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially
with:

o Water, to remove the bulk of the acid and excess acetic acid.

o Saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. This step
is critical to prevent product decomposition during distillation.

o Brine (saturated NaCl solution), to reduce the solubility of organic material in the aqueous
layer and aid in phase separation.

e Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like
magnesium sulfate (MgSOa). Filter off the drying agent and remove the solvent by rotary
evaporation. Purify the crude product by fractional distillation to obtain pure 1-methylallyl
acetate.

Applications in Research and Drug Development

While 1-methylallyl acetate is primarily used as a solvent and a synthetic intermediate, its
structure offers potential for more advanced applications.[6]

o Polymer Chemistry: Analogous to its isomer methallyl acetate, it can be explored as a
comonomer in polymerization reactions.[7][8] The incorporation of this monomer can modify
the physical properties of polymers, such as flexibility and adhesion.[8]
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o Scaffold for Drug Development: The acetate group serves as a latent hydroxyl group. Post-
polymerization hydrolysis could unmask pendant secondary alcohol functionalities along a
polymer backbone. These hydroxyl groups can then be used as attachment points for
conjugating drug molecules, targeting ligands, or solubility enhancers. This strategy is a
hypothetical but mechanistically sound approach for creating novel polymer-drug delivery
systems.[7]

G’oly(l—methylallyl acetateD

(Hydrolysis (OH—))

Polymer with Pendant
-OH Groups

'

Activation Step
(e.g., with DSC)

(Activated PonmeD

(Drug ConjugatiorD

Polymer-Drug Conjugate

Click to download full resolution via product page
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Caption: A potential pathway for creating a polymer-drug conjugate.

Furthermore, the presence of the methyl group itself is highly relevant in medicinal chemistry.
The strategic introduction of methyl groups is a common tactic in lead optimization to modulate
physicochemical properties, block metabolic soft spots, and improve pharmacokinetic profiles.

[9]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety.

o Hazards: 1-Methylallyl acetate is considered harmful if swallowed.[1] As a low-boiling point
ester, it should be treated as a flammable liquid.

e Handling:

o Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]
[11]

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.[11][12]

o Keep away from heat, sparks, open flames, and other ignition sources.[10][13]

o Use non-sparking tools and ensure all equipment is properly grounded to prevent static
discharge.[10][11]

» Storage:

o Store in a cool, dry, and well-ventilated area away from incompatible materials like strong
oxidizing agents, acids, and bases.[10][11]

o Keep the container tightly closed and properly labeled.[10][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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